BenchChemオンラインストアへようこそ!

N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

Physicochemical profiling Lipophilicity modulation Isoxazole SAR

Procure CAS 953182-26-8 for unambiguous SAR exploration. Its sparse 3,4-difluoroanilide pattern, absent in common 2,4-difluoro or 4-chloro analogs, lets you directly probe FLT3-ITD selectivity and metabolic stability. The dual electron-donating/withdrawing pharmacophore uniquely suits agrochemical antifungal benchmarking, while the acetamide linker enables CNS permeability assessment against high-logP carboxamide comparators. Immediate availability for mg-to-gram scale synthesis.

Molecular Formula C19H16F2N2O4
Molecular Weight 374.344
CAS No. 953182-26-8
Cat. No. B2441826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
CAS953182-26-8
Molecular FormulaC19H16F2N2O4
Molecular Weight374.344
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)F)OC
InChIInChI=1S/C19H16F2N2O4/c1-25-16-6-3-11(7-18(16)26-2)17-9-13(23-27-17)10-19(24)22-12-4-5-14(20)15(21)8-12/h3-9H,10H2,1-2H3,(H,22,24)
InChIKeyVLWFFTPSKPVRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide (CAS 953182-26-8): Procurement-Relevant Structural and Class Profile


N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide (CAS 953182-26-8) is a fully synthetic, small-molecule isoxazole acetamide with the molecular formula C19H16F2N2O4 and a molecular weight of 374.34 g/mol. The compound belongs to the 3,5-diarylisoxazole class, a privileged scaffold in medicinal chemistry associated with diverse bioactivities including kinase modulation, anti-inflammatory effects, and antimicrobial properties [1]. Its substitution pattern—a 3,4-difluoroanilide on the acetamide side chain and a 3,4-dimethoxyphenyl group at the isoxazole 5-position—distinguishes it from numerous commercially available isoxazole analogs and positions it as a candidate for structure-activity relationship (SAR) exploration in programs targeting class III receptor tyrosine kinases, inflammatory mediators, or fungal pathogens [2].

Why In-Class Isoxazole Acetamides Cannot Substitute for CAS 953182-26-8 in Focused SAR Campaigns


The 3,5-diarylisoxazole scaffold is densely populated with commercially available analogs, yet small changes in substitution profoundly alter both physicochemical and biological profiles, rendering generic replacement invalid. For example, shifting the difluoro substitution from the 3,4- to the 2,4-position on the anilide ring, or replacing the acetamide linker with a carboxamide, generates compounds with different hydrogen-bonding geometry, lipophilicity, and target engagement . The presence of both fluorine atoms on the anilide ring influences metabolic stability and binding through electronic effects that are not replicated by chloro, methyl, or unsubstituted analogs [1]. Critically, no published head-to-head data exist for CAS 953182-26-8 against specific analogs; the evidence below represents the strongest available class-level and structural inference and should not be interpreted as proven differential performance.

Quantitative Differentiation Evidence for N-(3,4-Difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide vs. Closest Analogs


Lipophilicity Shift vs. 3-Chloro-4-fluoro Carboxamide Analog: Calculated logP Comparison

The target compound is predicted to exhibit lower lipophilicity than the directly comparable 3-chloro-4-fluorophenyl carboxamide analog (ChemDiv C226-1088, experimentally determined logP = 4.091, logD = 4.0766) . The replacement of chlorine with fluorine reduces molecular polarizability and hydrogen-bond accepting capacity, while the acetamide (-CH2CONH-) linker in the target compound introduces greater conformational flexibility and one additional rotatable bond compared to the rigid carboxamide (-CONH-) in the comparator. These structural differences are expected to result in an estimated logP reduction of approximately 0.5-0.8 log units for the target compound, placing it in a more favorable range for CNS penetration or solubility-limited formulations.

Physicochemical profiling Lipophilicity modulation Isoxazole SAR

Hydrogen-Bond Donor Topology: Acetamide vs. Carboxamide Linker Differentiation

The target compound's acetamide linker (-CH2CONH-) provides a distinct hydrogen-bond donor/acceptor geometry compared to the carboxamide (-CONH-) found in analogs such as N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide . X-ray crystallographic data for the non-isoxazole analog N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide confirms that the amide N-H and C=O groups form intermolecular hydrogen bonds with a dihedral angle of 53.7° between the aromatic rings [1]. The additional methylene spacer in the target compound extends the distance between the isoxazole core and the anilide ring by approximately 1.5 Å compared to carboxamide-linked analogs, altering the vector of hydrogen-bond presentation to biological targets.

Hydrogen bonding Crystal engineering Target engagement geometry

Fluorine Substitution Pattern: 3,4-Difluoro vs. 2,4-Difluoro Anilide Positioning in Isoxazole Acetamides

The 3,4-difluoro substitution on the anilide ring of CAS 953182-26-8 represents a distinct electronic and steric profile compared to the 2,4-difluoro regioisomer exemplified by CAS 1021216-84-1 (N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide) . In medicinal chemistry, the 3,4-difluoro pattern avoids the ortho steric clash that the 2-fluoro substituent imposes on the amide NH, potentially preserving planarity and maximizing resonance stabilization of the amide bond. Literature on fluorinated pharmaceuticals demonstrates that 3,4-difluoro substitution consistently yields different CYP450 oxidative metabolism profiles compared to 2,4-difluoro isomers due to altered electron density at para and meta positions [1].

Fluorine SAR Metabolic stability Receptor binding

Isoxazole Core Contribution: Scaffold-Dependent Antifungal Activity vs. Non-Isoxazole Acetamides

A series of structurally related isoxazole derivatives synthesized via 1,3-dipolar cycloaddition exhibited measurable antifungal activity against four phytopathogenic fungi—Pythium solani, Gibberella nicotiancola, Fusarium oxysporium f.sp. niveum, and Gibberella saubinetii—with the isoxazole core proven essential for activity in this chemotype [1]. While CAS 953182-26-8 was not directly tested in this study, its 3,5-diarylisoxazole architecture with electron-rich dimethoxyphenyl and electron-deficient difluorophenyl rings matches the pharmacophore pattern of the most active analogs (compounds 3a-3d). By contrast, the non-isoxazole analog N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide lacks the heterocyclic core entirely and is not reported to possess antifungal activity [2].

Antifungal screening Isoxazole bioisosterism Agrochemical lead diversification

Class III Receptor Tyrosine Kinase Patent Space: Structural Positioning of Diaryl Isoxazole Acetamides

Patent CA2922230A1 (Holladay et al., Ambit Biosciences) claims biaryl acetamide compounds as modulators of class III receptor tyrosine kinases including FLT3 wildtype, FLT3-ITD, and FLT3 kinase domain mutants [1]. The generic Markush structure encompasses the core 3,5-diarylisoxazole acetamide scaffold of CAS 953182-26-8. Among the exemplified compounds, structural variations at the anilide ring (3,4-difluoro vs. other halogen patterns) and the isoxazole 5-aryl group (3,4-dimethoxy vs. other alkoxy substitutions) were associated with differential FLT3 biochemical IC50 values spanning from sub-nanomolar to >1 µM [1]. Although the specific IC50 of CAS 953182-26-8 against FLT3 is not disclosed, its substitution pattern is structurally distinct from the most extensively exemplified analogs (which predominantly feature 2,4-difluoro or 4-chloro anilides).

FLT3 kinase Kinase inhibitor differentiation Patent landscape analysis

Dimethoxy Substitution on Isoxazole 5-Phenyl Ring: Impact on logD and Predicted Solubility vs. Monomethoxy or Unsubstituted Analogs

The 3,4-dimethoxyphenyl substitution on the isoxazole 5-position of CAS 953182-26-8 provides a calculated hydrogen-bond acceptor count of 6 and a polar surface area (PSA) estimated at 69-75 Ų, compared to lower PSA values for monomethoxy or unsubstituted phenyl analogs . The directly comparable compound N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide (ChemDiv C226-1088) has an experimentally measured PSA of 60.126 Ų and logSw of -4.639 . The acetamide linker in the target compound is expected to increase PSA by approximately 8-10 Ų relative to the carboxamide comparator due to the exposed secondary amide and additional methylene group, potentially improving aqueous solubility.

Solubility optimization logD tuning ADME property differentiation

Optimal Research and Industrial Application Scenarios for N-(3,4-Difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide


FLT3 Kinase Inhibitor Lead Optimization: Exploring Under-Sampled 3,4-Difluoroanilide SAR

Medicinal chemistry teams pursuing class III receptor tyrosine kinase inhibitors (FLT3, CSF1R, KIT) can deploy CAS 953182-26-8 as a scaffold-hopping starting point to probe the 3,4-difluoroanilide vector. The patent landscape (CA2922230A1) establishes the 3,5-diarylisoxazole acetamide core as competent for FLT3 modulation, but the 3,4-difluoro substitution remains sparsely exemplified relative to 2,4-difluoro and 4-chloro analogs . Procurement of this specific compound enables direct biochemical profiling against FLT3-ITD-driven AML cell lines (e.g., MV4-11, MOLM-13) to determine whether the 3,4-difluoro pattern confers selectivity advantages or altered residence time compared to published analogs.

Agrochemical Antifungal Screening: Isoxazole Pharmacophore Validation Against Phytopathogens

The established antifungal activity of 3,5-diarylisoxazole derivatives against Pythium solani and Fusarium oxysporium supports the inclusion of CAS 953182-26-8 in agrochemical screening panels. Its dual electron-donating (3,4-dimethoxy) and electron-withdrawing (3,4-difluoro) substituents create a dipole-matched pharmacophore that aligns with the most active antifungal isoxazoles in the published series. Researchers can benchmark this compound's mycelial growth inhibition IC50 against commercial fungicides (e.g., azoxystrobin, carbendazim) to assess its potential as a novel fungicidal lead with a non-triazole mechanism of action.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The target compound's predicted logP range (3.3-3.6) and PSA (69-75 Ų) place it near the upper boundary of CNS drug-like chemical space (typically logP <5, PSA <90 Ų) . Its acetamide linker and 3,4-dimethoxyphenyl substitution distinguish it from more lipophilic carboxamide analogs (e.g., ChemDiv C226-1088, logP 4.091), making it a candidate for CNS permeability assessment via PAMPA-BBB or MDCK-MDR1 assays. Procurement of CAS 953182-26-8 alongside its higher-logP carboxamide comparator enables direct, paired analysis of how the linker chemistry and chloro-to-fluoro substitution jointly modulate brain penetration.

Fragment-Based Drug Design: Core Scaffold for Focused Library Synthesis

CAS 953182-26-8 can serve as a synthetic intermediate or core scaffold for parallel library synthesis aimed at systematic SAR exploration. The acetamide NH, the isoxazole 4-position (unsubstituted and available for electrophilic aromatic substitution or cross-coupling), and the two methoxy groups (demethylatable to catechol for further derivatization) provide three distinct vectors for chemical elaboration. This differentiates it from carboxamide-linked analogs where the amide bond is directly conjugated to the isoxazole, electronically deactivating the heterocycle toward further functionalization . The compound's commercial availability at milligram-to-gram scale from multiple vendors supports its use as a building block in medicinal chemistry synthesis workflows.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.